LCAT Activation vs. 6F and 7F
In a direct head-to-head comparison of a homologous peptide series, peptide 5F demonstrates the highest level of lecithin:cholesterol acyltransferase (LCAT) activation, a key step in reverse cholesterol transport. While all tested peptides were less effective than native human apoA-I, 5F achieved 80% of the activity of apoA-I, outperforming its more hydrophobic analogs, 6F and 7F [1]. This indicates that increased hydrophobicity beyond the level of 5F is detrimental to this specific function.
| Evidence Dimension | LCAT Activation (% of human apoA-I activity) |
|---|---|
| Target Compound Data | 80% |
| Comparator Or Baseline | Peptides 6F and 7F (activity less than 5F) |
| Quantified Difference | 5F activates LCAT 'the best' among the tested homologous peptides (4F, 5F, 6F, 7F) |
| Conditions | In vitro enzymatic assay measuring cholesterol esterification activity |
Why This Matters
This unique biochemical profile, not shared by more hydrophobic class members, may be crucial for projects aimed at enhancing HDL functionality or reverse cholesterol transport.
- [1] Datta, G., Chaddha, M., Hama, S., Navab, M., Fogelman, A. M., Garber, D. W., Mishra, V. K., Epand, R. M., Epand, R. F., Lund-Katz, S., Phillips, M. C., Segrest, J. P., & Anantharamaiah, G. M. (2001). Effects of increasing hydrophobicity on the physical-chemical and biological properties of a class A amphipathic helical peptide. Journal of Lipid Research, 42(7), 1096–1104. View Source
